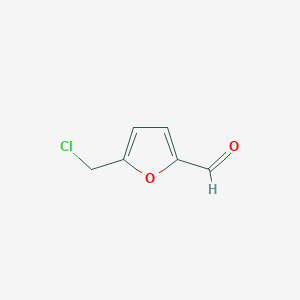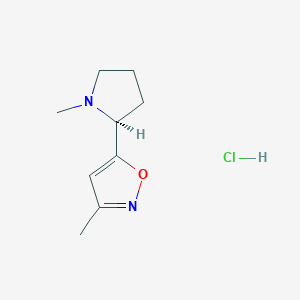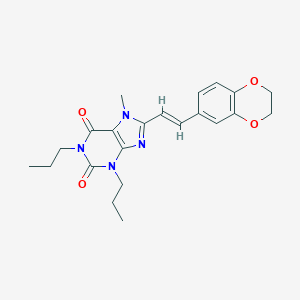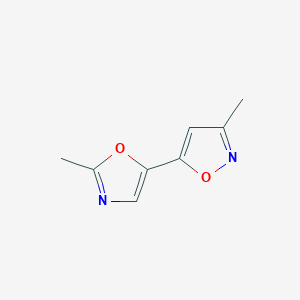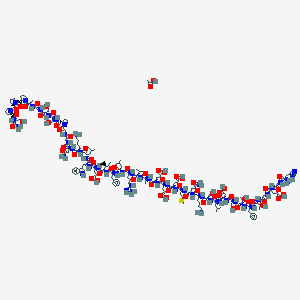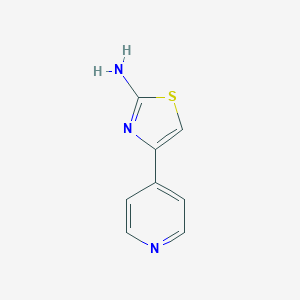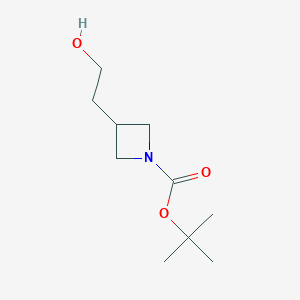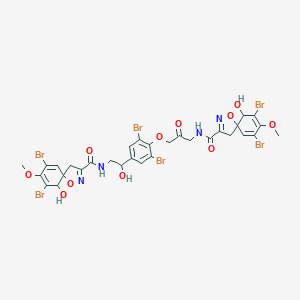
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid, commonly known as AMCHA, is a cyclic amino acid that has gained significant attention in scientific research due to its unique structure and properties. AMCHA is a non-proteinogenic amino acid and is not found naturally in organisms. It was first synthesized in 1976 by T. Mukaiyama and his colleagues. Since then, AMCHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of AMCHA is not fully understood. However, it is believed that AMCHA derivatives act as inhibitors of certain enzymes, such as proteases and kinases, which are involved in various biological processes. AMCHA derivatives have also been shown to interact with specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
AMCHA derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that AMCHA derivatives can inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. In vivo studies have shown that AMCHA derivatives can modulate the activity of specific receptors, such as GABA receptors, which are involved in the regulation of neuronal activity. AMCHA derivatives have also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
AMCHA derivatives have several advantages for use in laboratory experiments. They are easy to synthesize and can be modified to suit specific experimental needs. AMCHA derivatives are also stable under a wide range of experimental conditions, making them suitable for use in various assays. However, the limitations of AMCHA derivatives include their low solubility in water and their potential toxicity at high concentrations.
Orientations Futures
The potential applications of AMCHA derivatives are vast, and there are several future directions for research in this field. One area of interest is the development of AMCHA derivatives as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of AMCHA derivatives as chiral auxiliaries for the synthesis of complex organic molecules. Additionally, the elucidation of the mechanism of action of AMCHA derivatives and their interactions with specific receptors and enzymes is an area of ongoing research.
Méthodes De Synthèse
The synthesis of AMCHA involves several steps, including the preparation of the starting materials, cyclization, and subsequent functionalization. The most commonly used method for the synthesis of AMCHA is the Mukaiyama aldol reaction. In this method, the starting materials, which are aldehydes and ketones, are treated with a Lewis acid catalyst, such as titanium tetrachloride, to form an aldol adduct. The adduct is then treated with a base to induce cyclization, resulting in the formation of the cyclopropane ring. The final step involves the functionalization of the cyclopropane ring to form the desired AMCHA derivative.
Applications De Recherche Scientifique
AMCHA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, AMCHA derivatives have been investigated as potential drug candidates for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, AMCHA has been used as a building block for the synthesis of peptides and proteins with unique properties. In biotechnology, AMCHA has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propriétés
Numéro CAS |
146400-24-0 |
|---|---|
Nom du produit |
1-Amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1-amino-2-(hydroxymethyl)-3-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-4(2-8)6(3,7)5(9)10/h3-4,8H,2,7H2,1H3,(H,9,10) |
Clé InChI |
JBPDTMXRPMVEOJ-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C(=O)O)N)CO |
SMILES canonique |
CC1C(C1(C(=O)O)N)CO |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
